molecular formula C13H16N4 B13873161 2-(3-Methylpiperazin-1-yl)quinoxaline

2-(3-Methylpiperazin-1-yl)quinoxaline

Cat. No.: B13873161
M. Wt: 228.29 g/mol
InChI Key: ICYQRLRRSLBVQO-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a 3-methylpiperazine moiety attached to it, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it an efficient and environmentally friendly approach.

Industrial Production Methods: Industrial production of quinoxaline derivatives, including 2-(3-Methylpiperazin-1-yl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, molecular iodine catalysis, and the use of recyclable catalysts are commonly used to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxalines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)quinoxaline involves its interaction with molecular targets such as phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, the compound disrupts the PI3K/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and proliferation. This inhibition leads to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • Morpholinoquinoxaline derivatives
  • Piperidinylquinoxaline derivatives
  • Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline

Comparison: 2-(3-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to morpholinoquinoxaline and piperidinylquinoxaline derivatives, it shows higher potency as a PI3K inhibitor and greater antiproliferative activity against cancer cells . The presence of the 3-methylpiperazine moiety enhances its solubility and bioavailability, making it a promising candidate for further drug development.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

2-(3-methylpiperazin-1-yl)quinoxaline

InChI

InChI=1S/C13H16N4/c1-10-9-17(7-6-14-10)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10,14H,6-7,9H2,1H3

InChI Key

ICYQRLRRSLBVQO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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